molecular formula C21H19FN4O3S B11009334 1-(2-fluorophenyl)-N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide

1-(2-fluorophenyl)-N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11009334
M. Wt: 426.5 g/mol
InChI Key: OCIITSOLFNGNOQ-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl ring, a methoxybenzyl group, a thiadiazole ring, and a pyrrolidine carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Methoxybenzyl Group: This step involves the alkylation of the thiadiazole ring with 4-methoxybenzyl halides in the presence of a base such as potassium carbonate.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed via a cyclization reaction involving appropriate amines and carboxylic acid derivatives.

    Final Coupling: The final step involves coupling the fluorophenyl group with the previously synthesized intermediate under conditions such as peptide coupling reagents (e.g., EDCI, HOBt) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxylic acid under strong oxidizing conditions.

    Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenyl ring can undergo nucleophilic aromatic substitution reactions, especially at the position ortho to the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Hydroxylated or carboxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

1-(2-fluorophenyl)-N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s structural properties can be utilized in the design of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of the fluorophenyl and methoxybenzyl groups could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-fluorophenyl)-N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide: This compound is unique due to the specific combination of functional groups.

    1-(2-chlorophenyl)-N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

    1-(2-fluorophenyl)-N-[(2E)-5-(4-methylbenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs. The presence of the fluorine atom can influence its reactivity and interaction with biological targets, while the methoxybenzyl group can affect its solubility and binding characteristics.

Properties

Molecular Formula

C21H19FN4O3S

Molecular Weight

426.5 g/mol

IUPAC Name

1-(2-fluorophenyl)-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H19FN4O3S/c1-29-15-8-6-13(7-9-15)10-18-24-25-21(30-18)23-20(28)14-11-19(27)26(12-14)17-5-3-2-4-16(17)22/h2-9,14H,10-12H2,1H3,(H,23,25,28)

InChI Key

OCIITSOLFNGNOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4F

Origin of Product

United States

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